molecular formula H2O5S2 B1196436 Disulfurous acid CAS No. 33669-61-3

Disulfurous acid

Cat. No.: B1196436
CAS No.: 33669-61-3
M. Wt: 146.15 g/mol
InChI Key: WBZKQQHYRPRKNJ-UHFFFAOYSA-N
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Description

Disulfurous acid (H₂S₂O₅), also known as pyrosulfurous acid, is an unstable sulfur oxyacid with the molecular formula H₂S₂O₅ . It exists primarily in solution or as salts (e.g., sodium pyrosulfite, Na₂S₂O₅) due to its instability in free form . Its structure features two sulfur atoms in different oxidation states: one sulfur in +4 (sulfurous-like) and the other in +5 (uncommon for sulfur oxyacids) .

Properties

CAS No.

33669-61-3

Molecular Formula

H2O5S2

Molecular Weight

146.15 g/mol

InChI

InChI=1S/H2O5S2/c1-6(2)7(3,4)5/h(H,1,2)(H,3,4,5)

InChI Key

WBZKQQHYRPRKNJ-UHFFFAOYSA-N

SMILES

OS(=O)S(=O)(=O)O

Canonical SMILES

OS(=O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanesulfonic acid can be synthesized through several methods:

Industrial Production Methods:

    Air Oxidation Process: Developed by BASF, this method involves the oxidation of dimethyl disulfide with nitric acid, followed by restoration using atmospheric oxygen.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Similar Sulfur Compounds

Structural and Chemical Properties

Table 1: Key Properties of Disulfurous Acid and Related Compounds
Compound Molecular Formula Oxidation States of S Stability Key Salts/Applications
This compound H₂S₂O₅ +4, +5 Unstable in free form Sodium pyrosulfite (Na₂S₂O₅): food preservative, reducing agent
Sulfurous acid H₂SO₃ +4 Moderate Sodium sulfite (Na₂SO₃): water treatment
Sulfuric acid H₂SO₄ +6 Highly stable Sulfate salts: fertilizers, industrial catalysts
Thiosulfurous acid H₂S₂O₂ -1, +3 Highly reactive No stable salts; studied for isomerism

Stability and Reactivity

  • This compound : Decomposes into HSO₃⁻ and SO₂ in aqueous solutions. Its instability limits direct industrial use, but its salts (e.g., Na₂S₂O₅) are stable and widely employed .
  • Sulfurous Acid (H₂SO₃) : More stable than this compound but still decomposes to SO₂ and water. Used in bleaching and disinfection via its salts .

Research and Development Trends

  • This compound: Innovations focus on improving salt synthesis efficiency and expanding applications in sustainable agriculture (e.g., soil treatment) .
  • Thiosulfurous Acid : Academic interest in isomerism and theoretical redox properties .

Q & A

Q. What are the established methods for synthesizing and characterizing disulfurous acid (H₂S₂O₅) in laboratory settings?

this compound is typically synthesized by acidifying sulfite salts (e.g., sodium metabisulfite, Na₂S₂O₅) under controlled conditions . For example, adding sulfuric acid to sodium metabisulfite releases H₂S₂O₅, though the compound is unstable in aqueous solutions and rapidly decomposes into sulfur dioxide (SO₂) and bisulfite ions (HSO₃⁻) . Characterization requires spectroscopic techniques (e.g., Raman or infrared spectroscopy) to identify S–S and S–O bonding patterns, complemented by titration methods to quantify acidity and decomposition products .

Q. How can researchers stabilize this compound for experimental analysis?

Due to its instability, this compound is often studied indirectly via its salts (e.g., metabisulfites) or in non-aqueous solvents at low temperatures. Cryogenic techniques or rapid spectroscopic analysis under inert atmospheres (e.g., nitrogen) are recommended to minimize decomposition .

Advanced Research Questions

Q. How do structural ambiguities in this compound nomenclature impact research reproducibility?

The IUPAC nomenclature dilemma arises from discrepancies between the historically used name "this compound" (HO–S(=O)–O–S(=O)–OH) and its isomeric forms (e.g., HO–S(=O)–S(=O)₂–OH) . This ambiguity complicates literature comparisons. To address this, researchers should:

  • Specify the structural formula and synthesis route in publications.
  • Use X-ray crystallography or computational modeling (DFT) to confirm bonding patterns .
  • Reference IUPAC’s substitutive naming conventions (e.g., "1,2-dihydroxydisulfane-1,1,2-trione") to avoid confusion .

Q. What experimental designs are suitable for analyzing the decomposition kinetics of this compound?

Kinetic studies require real-time monitoring of decomposition products (e.g., SO₂, HSO₃⁻) using techniques like:

  • Mass spectrometry (MS) or gas chromatography (GC) to track SO₂ evolution .
  • pH-stat titration to measure bisulfite ion concentration changes . Controlled variables include temperature, solvent polarity, and acid concentration. Data interpretation should account for competing pathways, such as oxidation to pyrosulfurous acid (H₂S₂O₇) .

Q. How can contradictory data on this compound’s reactivity with metal ions be resolved?

Discrepancies in metal-sulfide precipitation studies (e.g., with arsenic or lead salts) may stem from pH-dependent reactivity . Methodological recommendations include:

  • Conducting experiments across a pH gradient (2–10) to identify optimal conditions for sulfide formation.
  • Using X-ray absorption spectroscopy (XAS) to characterize intermediate metal complexes.
  • Comparing results with computational models (e.g., density functional theory) to validate proposed mechanisms .

Methodological Recommendations

  • For Structural Studies : Combine Raman spectroscopy with DFT calculations to resolve bonding ambiguities .
  • For Kinetic Analysis : Use stopped-flow spectrophotometry to capture rapid decomposition in aqueous solutions .
  • For Reproducibility : Adhere to IUPAC’s provisional naming guidelines and document synthetic protocols in detail .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disulfurous acid
Reactant of Route 2
Disulfurous acid

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